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molecular formula C9H5N3S B8360646 [1,2,3]Thiadiazolo[4,5-h]isoquinoline

[1,2,3]Thiadiazolo[4,5-h]isoquinoline

Cat. No. B8360646
M. Wt: 187.22 g/mol
InChI Key: QENNNRCADWOEQS-UHFFFAOYSA-N
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Patent
US04258049

Procedure details

A solution of 2.4 g. (0.009 mole) of the above hydrochloride in 50 ml. of 50% aqueous sulfuric acid was cooled to 0° C. and treated with a solution of 0.97 g. (0.014 mole) of sodium nitrite in 10 ml. of water. The mixture was stirred at 0° C. for two hours, poured into ice water, treated with charcoal, filtered, basified with ammonium hydroxide and extracted with ether. The combined ether extracts were dried, treated with charcoal, filtered and partly concentrated to yield [1,2,3]thiadiazolo[4,5-h]isoquinoline, melting point 150°-153° C.
Name
hydrochloride
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.014 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[S:3]1[C:15]2[C:14]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[CH:8]=[CH:7][C:6]=2[N:5]=[S+]1.S(=O)(=O)(O)O.[N:21]([O-])=O.[Na+].C>O>[S:3]1[C:15]2[C:14]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[CH:8]=[CH:7][C:6]=2[N:5]=[N:21]1 |f:0.1.2,4.5|

Inputs

Step One
Name
hydrochloride
Quantity
0.009 mol
Type
reactant
Smiles
Cl.[Cl-].S1[S+]=NC=2C=CC=3C=CN=CC3C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.014 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with a solution of 0.97 g
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
partly concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1N=NC=2C=CC=3C=CN=CC3C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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